This compound serves as a versatile building block in the synthesis of more complex molecules, especially peptides and peptidomimetics []. Its structure, incorporating a phenyl ring and a methyl group on the alpha-carbon, allows for the introduction of specific steric and electronic properties into target molecules.
The synthesis of 2-(Boc-amino)-2-methyl-3-phenylpropanoic acid typically involves several steps, often starting from commercially available precursors such as phenylalanine. The general synthetic route can be outlined as follows:
The molecular structure of 2-(Boc-amino)-2-methyl-3-phenylpropanoic acid can be described by its three-dimensional conformation, which includes:
C[C@@H]([C@@H](c1ccccc1)NC(=O)OC(C)(C)C)C(=O)O
RPHRJSPXJCPPIP-JQWIXIFHSA-N
The presence of the Boc group significantly influences the steric and electronic properties of the molecule, enhancing its stability during peptide coupling reactions.
2-(Boc-amino)-2-methyl-3-phenylpropanoic acid participates in various chemical reactions, primarily in peptide synthesis:
The mechanism of action for 2-(Boc-amino)-2-methyl-3-phenylpropanoic acid primarily revolves around its role as an intermediate in peptide synthesis:
The efficiency and selectivity of this coupling reaction can be influenced by factors such as solvent choice, temperature, and concentration of reactants.
The physical and chemical properties of 2-(Boc-amino)-2-methyl-3-phenylpropanoic acid are critical for its handling and application:
Property | Value |
---|---|
Molecular Weight | 279.33 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
Solubility | Soluble in organic solvents |
Flash Point | Not specified |
These properties indicate that the compound should be handled with care, particularly regarding temperature control during storage and reactions.
The primary applications of 2-(Boc-amino)-2-methyl-3-phenylpropanoic acid include:
CAS No.:
CAS No.: 16382-06-2
CAS No.: 13597-73-4
CAS No.: 101-69-9
CAS No.: 69722-44-7
CAS No.: 1704-69-4